molecular formula C13H24O2 B14662521 4-(2-Methylpentyl)cyclohexanecarboxylic acid CAS No. 38792-91-5

4-(2-Methylpentyl)cyclohexanecarboxylic acid

Cat. No.: B14662521
CAS No.: 38792-91-5
M. Wt: 212.33 g/mol
InChI Key: QRURFLWNAVNGOS-UHFFFAOYSA-N
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Description

4-(2-Methylpentyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C13H24O2 It is a derivative of cyclohexanecarboxylic acid, featuring a 2-methylpentyl substituent on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpentyl)cyclohexanecarboxylic acid typically involves the alkylation of cyclohexanecarboxylic acid with 2-methylpentyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpentyl)cyclohexanecarboxylic acid undergoes various chemical reactions typical of carboxylic acids. These include:

    Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The carboxylic acid group can be converted to esters, amides, or acid chlorides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides, and alcohols or amines for esterification and amidation, respectively.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Esters, amides, and acid chlorides of this compound.

Scientific Research Applications

4-(2-Methylpentyl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylpentyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid derivative, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: The parent compound, lacking the 2-methylpentyl substituent.

    4-Methylpentyl cyclohexanecarboxylate: An ester derivative with similar structural features.

    Cyclohexanecarboxylic acid, 4-methoxy-, 4-methyl-2-pentyl ester: Another ester derivative with additional functional groups.

Uniqueness

4-(2-Methylpentyl)cyclohexanecarboxylic acid is unique due to its specific substituent pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpentyl group can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

CAS No.

38792-91-5

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

4-(2-methylpentyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H24O2/c1-3-4-10(2)9-11-5-7-12(8-6-11)13(14)15/h10-12H,3-9H2,1-2H3,(H,14,15)

InChI Key

QRURFLWNAVNGOS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC1CCC(CC1)C(=O)O

Origin of Product

United States

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